Xorphanol Exhibits Higher Kappa-Opioid Receptor Affinity than Butorphanol and Nalbuphine
Xorphanol displays a sub-nanomolar affinity (Ki) for the κ-opioid receptor (KOR). This affinity is substantially higher than that reported for the structurally related mixed agonist-antagonists butorphanol and nalbuphine. Specifically, Xorphanol's Ki at KOR is 0.4 nM, compared to Ki values of 1.4 nM for butorphanol and 29 nM for nalbuphine, indicating a 3.5-fold and 72.5-fold higher binding affinity, respectively. [1]
| Evidence Dimension | Binding Affinity (Ki) at κ-Opioid Receptor (KOR) |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | Butorphanol (Ki = 1.4 nM); Nalbuphine (Ki = 29 nM) |
| Quantified Difference | Xorphanol exhibits 3.5-fold higher affinity than butorphanol and 72.5-fold higher affinity than nalbuphine. |
| Conditions | Radioligand displacement assays using cloned human opioid receptors or brain membrane preparations (exact radioligand varies across studies). |
Why This Matters
Higher KOR affinity suggests a more potent κ-mediated component of analgesia and a potentially distinct side effect and dependence liability profile, which is critical for research applications focused on κ-opioid signaling.
- [1] De Souza EB, Schmidt WK, Kuhar MJ. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic. J Pharmacol Exp Ther. 1988;244(1):391-402. View Source
